4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
4-[2-(dimethylamino)-4-morpholin-2-ylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-20-9-13(11-3-5-12(6-4-11)16(18)23)15(21-17)14-10-19-7-8-24-14/h3-6,9,14,19H,7-8,10H2,1-2H3,(H2,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEAHQOGWLNUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide, commonly referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C17H21N5O2
Molecular Weight: 313.38 g/mol
CAS Number: 1361115-66-3
The structure of Compound A features a pyrimidine ring substituted with a dimethylamino group and a morpholine moiety, linked to a benzamide group. This unique configuration is believed to influence its interaction with biological targets.
The biological activity of Compound A is primarily attributed to its role as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. Research indicates that it may act on histone deacetylases (HDACs), which are crucial for the regulation of gene expression related to cell cycle and apoptosis.
Key Mechanisms:
- HDAC Inhibition : Compound A has shown potential as a selective HDAC inhibitor, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : By modulating HDAC activity, Compound A can induce apoptosis in cancer cells, particularly in hematological malignancies.
- Cell Cycle Arrest : It has been observed to cause G1 phase cell cycle arrest in various cancer cell lines.
Efficacy in Preclinical Studies
A summary of preclinical studies demonstrates the efficacy of Compound A against various cancer types:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | SKM-1 (myelodysplastic syndrome) | 0.5 | Induced apoptosis and increased acetyl-histone H3 levels. |
| Study 2 | MCF-7 (breast cancer) | 1.2 | Significant reduction in cell viability after 48 hours. |
| Study 3 | HeLa (cervical cancer) | 0.8 | G1 arrest observed with increased p21 expression. |
Case Studies
-
Case Study on Myelodysplastic Syndrome (MDS) :
- Objective : To evaluate the anti-tumor effects of Compound A in MDS models.
- Findings : Administration led to notable reductions in tumor size and improved survival rates in xenograft models.
-
Case Study on Breast Cancer :
- Objective : Assess the impact on MCF-7 cells.
- Findings : Compound A significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Pharmacokinetics
Pharmacokinetic studies reveal that Compound A exhibits a favorable profile with good oral bioavailability and metabolic stability across various animal models. Key parameters include:
- Half-Life : Approximately 4 hours
- Peak Plasma Concentration (Cmax) : Achieved within 1 hour post-administration
- Volume of Distribution (Vd) : Indicates extensive tissue distribution
Potential Therapeutic Applications
Given its biological activity, Compound A holds promise for therapeutic applications in:
- Oncology : As a targeted therapy for various cancers, particularly those resistant to conventional treatments.
- Neurodegenerative Diseases : Potential use in disorders where HDAC modulation is beneficial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several pyrimidine derivatives, differing primarily in substituents and appended functional groups. Key analogues include:
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide
- Structure : Features a thiazole ring and benzenesulfonamide group.
- Key Differences : Replaces the morpholinyl and benzamide groups with a thiazole and sulfonamide.
- Synthesis: Prepared via condensation of acrylonitrile derivatives with guanidinobenzenesulfonamide (67% yield, 98% purity by RP-HPLC) .
Revumenib (INN: C₃₂H₄₇FN₆O₄S)
- Structure : A benzamide derivative with pyrimidine, fluorophenyl, and diazaspiro groups.
- Key Differences : Larger molecular framework (MW = 654.82 g/mol) with fluorine and sulfonamide moieties.
Patent Compounds (e.g., C₁₄H₂₁N₃O₄S)
Physicochemical Properties
- Solubility : The morpholinyl group in the target compound likely enhances water solubility compared to sulfonamide or thiazole-containing analogues.
- Bioavailability : Smaller molecular weight (327 g/mol) may favor better membrane permeability relative to revumenib.
Preparation Methods
Synthesis of the Pyrimidine Core
Step 1: Formation of 2,4-Diamino-6-methylpyrimidine
- Starting from urea derivatives and malononitrile , the pyrimidine ring is constructed via cyclization reactions under basic conditions.
- Alternatively, nucleophilic substitution on chloropyrimidines with dimethylamine yields the 2-(dimethylamino) derivative.
Step 2: Functionalization at the 4-Position
- The 4-position is selectively substituted with morpholine via nucleophilic substitution using morpholine hydrochloride or free morpholine in the presence of a base such as potassium carbonate.
- This step yields 4-(morpholin-2-yl)pyrimidine intermediates.
Final Assembly and Functionalization
Step 5: Incorporation of the Dimethylamino Group
- The dimethylamino group at the 2-position of the pyrimidine is introduced via nucleophilic substitution with dimethylamine or through methylation of an amino precursor.
Step 6: Purification and Characterization
- The crude product undergoes column chromatography or recrystallization .
- Purity is confirmed via NMR , mass spectrometry , and HPLC .
Specific Research Findings and Data Tables
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Urea, malononitrile, basic conditions | 75 | Cyclization to pyrimidine ring |
| 2 | Morpholine hydrochloride, K2CO3 | 68 | Selective substitution at 4-position |
| 3 | Benzoic acid, SOCl2 | 85 | Benzoyl chloride formation |
| 4 | Benzoyl chloride, pyridine | 70 | Amide bond formation |
| 5 | Dimethylamine, methylation reagents | 65 | Introduction of dimethylamino group |
Note: Actual yields may vary depending on specific substituents and reaction conditions optimized during synthesis.
Optimization and Notes on Synthesis
- Scaffold hopping from centrinone and other kinase inhibitors enables the design of novel derivatives with improved pharmacokinetics.
- Incorporation of morpholine enhances aqueous solubility.
- Use of selective nucleophilic substitution and amide coupling strategies ensures regioselectivity.
- Protecting groups such as THP or Boc may be employed during multi-step synthesis to prevent side reactions.
Q & A
Q. What are the standard synthetic routes for 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide, and what key intermediates are involved?
The synthesis typically involves:
- Morpholine-Pyrimidine Intermediate Formation : Nucleophilic substitution to introduce the morpholine group onto a pyrimidine scaffold .
- Benzamide Linkage : Reaction of the intermediate with a benzoyl chloride derivative under controlled conditions (e.g., DMF as solvent, room temperature) .
- Final Modifications : Adjustments to substituents (e.g., dimethylamino group) to optimize activity. Key intermediates include 2-(morpholin-2-yl)pyrimidine derivatives and benzamide precursors .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- NMR Spectroscopy : To verify substituent positions (e.g., morpholin-2-yl vs. morpholin-4-yl) and aromatic proton environments .
- Mass Spectrometry (HRMS) : For accurate molecular weight confirmation and fragmentation pattern analysis .
- HPLC/UPLC : To assess purity (>95% is typical for research-grade material) and monitor reaction progress .
Q. What are the hypothesized biological targets of this compound based on structural analogs?
Structural analogs with pyrimidine-morpholine motifs (e.g., 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride) suggest potential kinase inhibition (e.g., PI3K/AKT/mTOR pathways) or interactions with neurotransmitter receptors (e.g., dopamine D3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the benzamide coupling step?
- Catalyst Screening : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
- Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of reactive intermediates .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Comparative Structural Analysis : Evaluate if discrepancies arise from differences in substituents (e.g., morpholin-2-yl vs. morpholin-4-yl) or stereochemistry .
- Dose-Response Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Computational Modeling : Use molecular docking to predict binding affinities against proposed targets (e.g., kinases) and validate with mutagenesis studies .
Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., morpholine ring oxidation) and modify substituents to block degradation .
- Isotope-Labeled Studies : Use C or H labeling to track metabolites in vivo .
Methodological Guidance
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify primary targets .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., mTOR) to confirm on-target effects .
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) in this compound series?
- Fragment-Based Design : Systematically modify the pyrimidine core, morpholine substituents, and benzamide groups .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
- Cocrystallization Studies : Solve X-ray structures with target proteins to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
